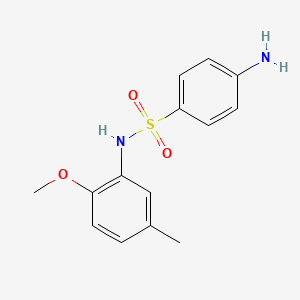

4-amino-N-(2-methoxy-5-methylphenyl)benzenesulfonamide

Description

4-Amino-N-(2-methoxy-5-methylphenyl)benzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with an amino group at the para position and an N-linked 2-methoxy-5-methylphenyl moiety. This compound is synthesized via nucleophilic substitution or cyclocondensation reactions, often involving aryl aldehydes and mercaptoacetic acid (). It is structurally tailored to optimize antimicrobial and enzymatic inhibitory activities, with modifications targeting enhanced solubility and receptor binding (). The compound’s purity (95%) and CAS number (860241-91-4) are well-documented, supporting its use in pharmacological research ().

Properties

IUPAC Name |

4-amino-N-(2-methoxy-5-methylphenyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3S/c1-10-3-8-14(19-2)13(9-10)16-20(17,18)12-6-4-11(15)5-7-12/h3-9,16H,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJUISLNBSBIYHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NS(=O)(=O)C2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-amino-N-(2-methoxy-5-methylphenyl)benzenesulfonamide typically involves the reaction of 4-aminobenzenesulfonamide with 2-methoxy-5-methylphenylamine under specific conditions . The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

4-amino-N-(2-methoxy-5-methylphenyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common reagents and conditions used in these reactions include acidic or basic environments, appropriate solvents, and specific temperatures to drive the reactions to completion. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Medicinal Chemistry

4-amino-N-(2-methoxy-5-methylphenyl)benzenesulfonamide has been investigated for its potential therapeutic applications:

- Cancer Therapy : Studies have shown that this compound exhibits significant inhibitory activity against carbonic anhydrase IX (CA IX), an enzyme implicated in tumor progression. It has demonstrated the ability to induce apoptosis in cancer cell lines, particularly in breast cancer models (MDA-MB-231 and MCF-7) at concentrations ranging from 1.52 to 6.31 μM, with a selectivity index favoring cancer cells over normal cells .

Enzyme Inhibition

The compound acts as an inhibitor of various carbonic anhydrases, which play essential roles in physiological processes:

| Enzyme | IC50 Values (nM) | Biological Activity |

|---|---|---|

| CA IX | 10.93 - 25.06 | Significant inhibition |

| CA II | 1.55 - 3.92 | Moderate inhibition |

This inhibition is crucial for developing treatments targeting conditions like cancer and metabolic disorders .

Antimicrobial Activity

This compound has also shown antibacterial properties:

- Inhibition Against Bacteria : The compound was tested against various bacterial strains, including Staphylococcus aureus and Klebsiella pneumoniae, exhibiting significant inhibition at concentrations around 50 μg/mL .

Cancer Cell Lines

In vitro studies indicated that the compound significantly inhibited cell proliferation in breast cancer cell lines:

- MDA-MB-231 : Induced apoptosis with a notable increase in annexin V-FITC-positive apoptotic cells (22-fold compared to control).

- MCF-7 : Showed similar anti-proliferative effects .

Antimicrobial Studies

The compound's efficacy against bacterial strains was evaluated, revealing:

- Staphylococcus aureus : Inhibition rate of approximately 80.69% at a concentration of 50 μg/mL.

- Klebsiella pneumoniae : Inhibition rates of 79.46% and 77.52% against biofilm formation .

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies suggest that the compound possesses favorable absorption and distribution characteristics. Further investigations are necessary to fully elucidate its metabolism and excretion pathways.

Mechanism of Action

The mechanism of action of 4-amino-N-(2-methoxy-5-methylphenyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately affecting the biological system .

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonamides

The following table summarizes key structural analogs, their substituents, biological activities, and physicochemical properties:

Structural and Functional Insights

- Substituent Effects: N-Aryl Groups: The 2-methoxy-5-methylphenyl group in the target compound improves steric compatibility with hydrophobic enzyme pockets compared to smaller heterocycles (e.g., isoxazole in sulfamethoxazole) (). Amino Position: Para-amino substitution is conserved across sulfonamides for dihydropteroate synthase (DHPS) binding, a key antibacterial target (). Methoxy Groups: Methoxy substituents (e.g., in ) enhance metabolic stability but reduce aqueous solubility, necessitating formulation adjustments ().

- Biological Activity Trends: Sulfamethoxazole’s isoxazole ring confers specificity against bacterial folate synthesis, whereas bulkier aryl groups (e.g., 2-phenylpyrazole in sulfaphenazole) shift activity toward eukaryotic cytochrome P450 enzymes ().

Physicochemical and Pharmacokinetic Comparisons

- Solubility: Sulfamethoxazole’s low water solubility (0.45 mg/mL) limits bioavailability, whereas alkylimino derivatives () and Schiff bases () show improved solubility via polar functional groups.

- LogP Values : The target compound’s predicted LogP (~2.1) aligns with optimal membrane permeability, contrasting with sulfaphenazole’s higher LogP (3.2), which may increase plasma protein binding ().

- Thermodynamic Stability : Quantum chemical studies () highlight delocalization effects in Schiff base derivatives, stabilizing electron-deficient sulfonamide cores.

Biological Activity

4-amino-N-(2-methoxy-5-methylphenyl)benzenesulfonamide, a sulfonamide derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structural features, which contribute to its interaction with various biological targets. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in different biological contexts, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C14H16N2O3S. Its structure includes an amino group, a methoxy group, and a sulfonamide moiety, which are critical for its biological interactions.

The biological activity of this compound primarily involves its role as an enzyme inhibitor. It has been shown to inhibit carbonic anhydrase (CA) enzymes, which are vital for various physiological processes including acid-base balance and fluid secretion.

Enzyme Inhibition

- Carbonic Anhydrase IX (CA IX) : This enzyme is implicated in tumor progression and metastasis. Studies indicate that this compound exhibits significant inhibitory activity against CA IX, suggesting potential applications in cancer therapy .

- Antimicrobial Activity : The compound has also demonstrated antibacterial properties. Its mechanism involves the disruption of bacterial growth through inhibition of carbonic anhydrases present in bacteria, leading to an interference with their metabolic processes .

Biological Activity Data

Case Studies

- Cancer Cell Lines : In vitro studies on breast cancer cell lines (MDA-MB-231 and MCF-7) showed that this compound significantly inhibited cell proliferation at concentrations ranging from 1.52 to 6.31 μM, with a selectivity index favoring cancer cells over normal cells .

- Antimicrobial Studies : The compound was tested against various bacterial strains, showing significant inhibition against Staphylococcus aureus and Klebsiella pneumoniae at concentrations around 50 μg/mL .

- Docking Studies : Molecular docking studies revealed favorable binding interactions between the compound and CA IX, supporting its potential as a targeted therapeutic agent .

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies suggest that the compound possesses favorable absorption and distribution characteristics. However, further studies are necessary to fully understand its metabolism and excretion pathways.

Q & A

Q. Analytical Validation :

- Purity : Assessed via high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm).

- Structural Confirmation :

Advanced: How can reaction conditions be optimized to improve synthesis yield, particularly in scaling up?

Methodological Answer:

Optimization strategies include:

- Temperature Control : Lowering reaction temperatures (0–5°C) during exothermic steps (e.g., sulfonyl chloride addition) to minimize side reactions .

- Catalysis : Use coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) to enhance amide bond formation efficiency .

- Solvent Selection : Switch to tetrahydrofuran (THF)/water mixtures for better solubility of intermediates .

Q. Data-Driven Adjustments :

- Monitor reaction progress via thin-layer chromatography (TLC) to identify incomplete steps.

- Scale-up challenges (e.g., reduced yields >50%) may require adjusting stoichiometry (1.2:1 molar ratio of sulfonyl chloride to amine) .

Basic: What in vitro assays are suitable for evaluating its antimicrobial activity?

Methodological Answer:

- Gram-Positive/Gram-Negative Testing : Use broth microdilution (CLSI guidelines) to determine minimum inhibitory concentrations (MICs). Test against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) .

- Zone of Inhibition : Disk diffusion assays on Mueller-Hinton agar, with sulfamethoxazole as a positive control .

Q. Key Metrics :

- MIC values ≤32 µg/mL suggest potential activity .

- Compare results to structurally similar sulfonamides (e.g., sulfadiazine) to assess relative potency .

Advanced: How are crystallographic data and software like SHELX used to validate molecular structure?

Methodological Answer:

Q. Validation Metrics :

- Check hydrogen bonding networks (e.g., N–H···O=S interactions) and torsional angles against expected geometries .

- Use PLATON to analyze voids and ensure no solvent molecules are missed .

Advanced: How can contradictions in biological activity data across studies be resolved?

Methodological Answer:

- Structural Reanalysis : Verify compound identity via SCXRD or 2D NMR (HSQC, HMBC) to rule out polymorphic or isomeric variations .

- Assay Conditions : Compare protocols for differences in:

- Statistical Analysis : Apply ANOVA to identify outliers in replicate experiments (p <0.05 significance) .

Case Study : Discrepancies in anti-cancer IC₅₀ values may arise from varying incubation times (24h vs. 48h) .

Advanced: What computational methods predict interactions between this compound and biological targets?

Methodological Answer:

- Molecular Docking (AutoDock Vina) : Model binding to enzymes like dihydropteroate synthase (DHPS, PDB ID: 1AJ0) using sulfonamide as the pharmacophore .

- MD Simulations (GROMACS) : Simulate ligand-protein stability over 100 ns, analyzing root-mean-square deviation (RMSD <2.0 Å indicates stable binding) .

- QSAR Modeling : Corrogate substituent effects (e.g., methoxy vs. methyl groups) on activity using Hammett σ constants .

Validation : Compare predicted binding affinities (ΔG) with experimental IC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.